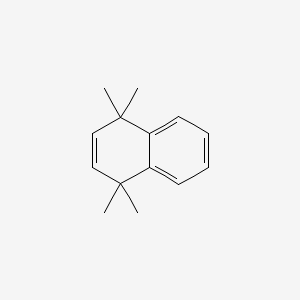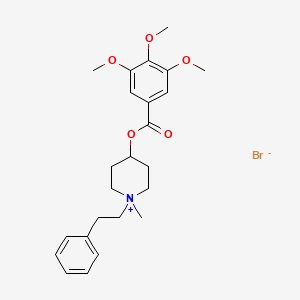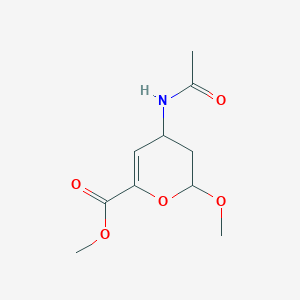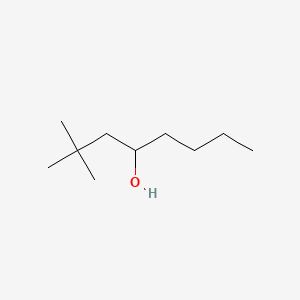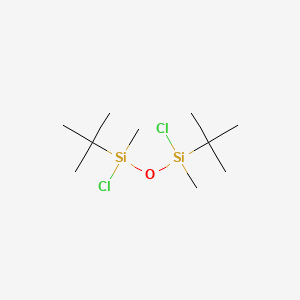phosphanium chloride CAS No. 70726-17-9](/img/structure/B14463232.png)
[(2-Hydroxy-5-nitrophenyl)methyl](triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a phosphanium chloride group attached to a hydroxy-nitrophenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-nitrophenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-hydroxy-5-nitrophenyl group. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triphenylphosphine, 2-hydroxy-5-nitrobenzyl chloride, and appropriate solvents such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phosphonium salts.
Scientific Research Applications
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Hydroxy-5-nitrophenyl)methylphosphanium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The hydroxy and nitro groups play a crucial role in these interactions, facilitating the formation of stable complexes and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxy-5-nitrophenyl)methylphosphonium bromide
- (2-Hydroxy-5-nitrophenyl)methylphosphonium iodide
- (2-Hydroxy-5-nitrophenyl)methylphosphonium fluoride
Uniqueness
(2-Hydroxy-5-nitrophenyl)methylphosphanium chloride stands out due to its specific chloride ion, which can influence its reactivity and solubility compared to its bromide, iodide, and fluoride counterparts. The presence of the hydroxy and nitro groups also imparts unique chemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
70726-17-9 |
|---|---|
Molecular Formula |
C25H21ClNO3P |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(2-hydroxy-5-nitrophenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H20NO3P.ClH/c27-25-17-16-21(26(28)29)18-20(25)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H |
InChI Key |
UMCDBDNDGKAYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)[N+](=O)[O-])O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)
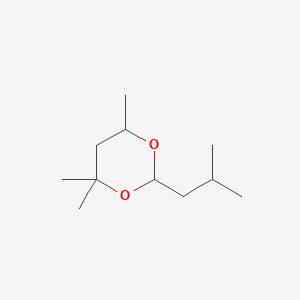
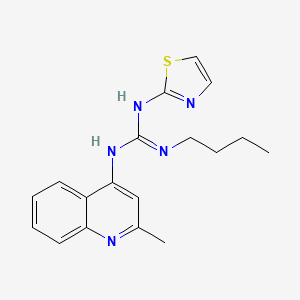

![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
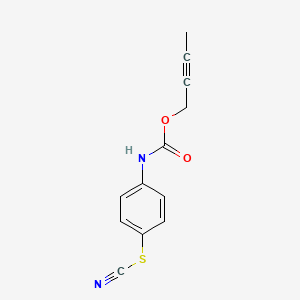
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
